

An In-depth Technical Guide on the Properties of CHS-111

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Compound of Interest

Compound Name: CHS-111

Cat. No.: B1668922

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Executive Summary

CHS-111, identified as the benzyl indazole derivative 2-benzyl-3-(4-hydroxymethylphenyl)indazole, is a research chemical recognized for its inhibitory effects on superoxide anion ($O_2^{\cdot-}$) generation and phospholipase D (PLD) activity. This technical guide synthesizes the available information regarding its properties. However, it is critical to note that specific, publicly available quantitative data on the solubility and stability of **CHS-111** is limited. The information presented herein is based on its known biological activity and the general characteristics of its chemical class.

Physicochemical Properties of CHS-111

A comprehensive search of scientific literature and chemical databases reveals a notable absence of detailed, quantitative studies on the solubility and stability of **CHS-111**. Commercial suppliers and research articles primarily focus on its biological activity rather than its physicochemical properties.

Solubility Profile (Qualitative Assessment)

Based on its chemical structure—a multi-ring aromatic system with a polar hydroxymethyl group—a qualitative solubility profile can be inferred:

- **Aqueous Solubility:** Expected to be low. The large, nonpolar benzyl and indazole rings would significantly limit its solubility in water.
- **Polar Organic Solvents:** Likely to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are common solvents for compounds of this nature in biological assays.
- **Nonpolar Organic Solvents:** Moderate solubility may be expected in solvents like dichloromethane and chloroform.
- **Alcohols:** Should be soluble in alcohols such as ethanol and methanol.

Stability Profile (Qualitative Assessment)

Specific stability data, including degradation kinetics, shelf-life under various conditions, and pH-dependent stability, are not publicly documented. General considerations for a compound with its structure include:

- **pH Stability:** The indazole ring system is generally stable. The hydroxymethyl group is also stable across a physiological pH range. Extreme pH conditions could potentially lead to degradation, but no specific data is available.
- **Thermal Stability:** As a crystalline solid (in its pure form), it is likely to be relatively stable at room temperature. Stability at elevated temperatures has not been reported.
- **Light Sensitivity:** Aromatic compounds can sometimes be sensitive to light. It is advisable to store **CHS-111** protected from light.

Table 1: Summary of **CHS-111** Physicochemical Properties (Inferred and Known)

Property	Data
Chemical Name	2-benzyl-3-(4-hydroxymethylphenyl)indazole
Molecular Formula	C ₂₁ H ₁₈ N ₂ O
Molecular Weight	314.38 g/mol
Appearance	Not specified in literature (likely a solid)
Solubility	Quantitative data is not publicly available. Qualitatively, it is expected to be soluble in DMSO and other organic solvents, with low aqueous solubility.
Stability	Quantitative data is not publicly available. As a solid, it is likely stable at room temperature when protected from light. Solution stability is not documented.
IC ₅₀ for PLD activity	3.9 μM (in formyl-Met-Leu-Phe-stimulated neutrophils)[1][2]

Biological Activity and Signaling Pathways

CHS-111 is primarily characterized as an inhibitor of superoxide anion generation and phospholipase D (PLD) activity in neutrophils[1]. Its mechanism of action involves the modulation of several key signaling pathways.

Experimental Protocol: In Vitro PLD Activity Assay (General Methodology)

While a specific, detailed protocol for **CHS-111**'s PLD activity measurement is not fully elaborated in the abstracts, a general methodology can be outlined based on standard practices in the field:

- **Cell Culture and Stimulation:** Rat neutrophils are isolated and cultured. The cells are then stimulated with formyl-Met-Leu-Phe (fMLP) to induce PLD activity.
- **Inhibitor Treatment:** Cultured neutrophils are pre-incubated with varying concentrations of **CHS-111** (dissolved in a suitable solvent like DMSO) for a specified period before

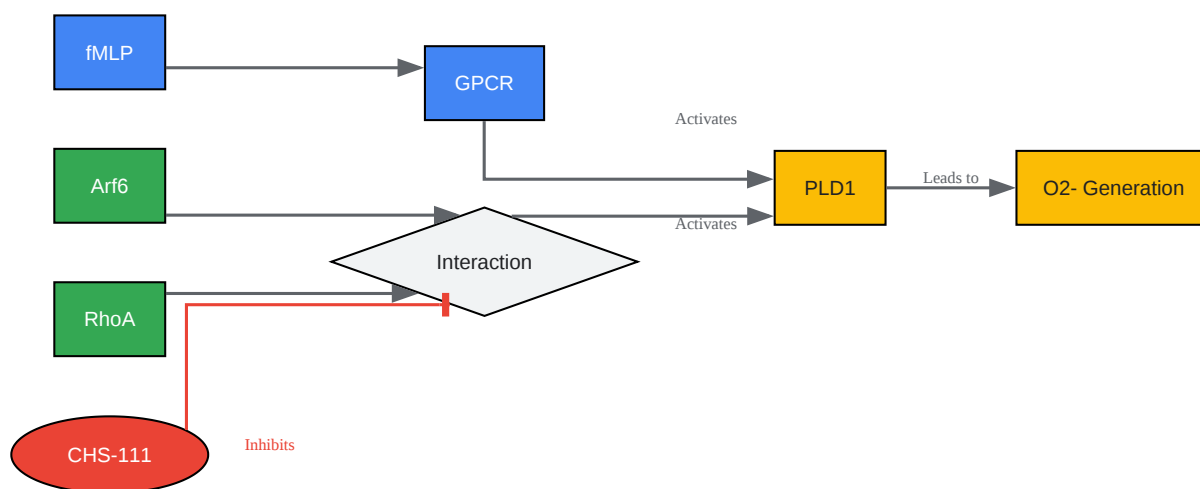
stimulation.

- **PLD Activity Measurement:** PLD activity is typically measured by monitoring the formation of a specific product, such as phosphatidylethanol (PEt), in the presence of ethanol. This is often quantified using radiolabeling techniques (e.g., with [³H]arachidonic acid) followed by thin-layer chromatography (TLC) to separate the lipids and scintillation counting to measure the amount of radiolabeled PEt.
- **Data Analysis:** The concentration of **CHS-111** that inhibits 50% of the fMLP-stimulated PLD activity is determined and reported as the IC₅₀ value.

Signaling Pathways Modulated by **CHS-111**

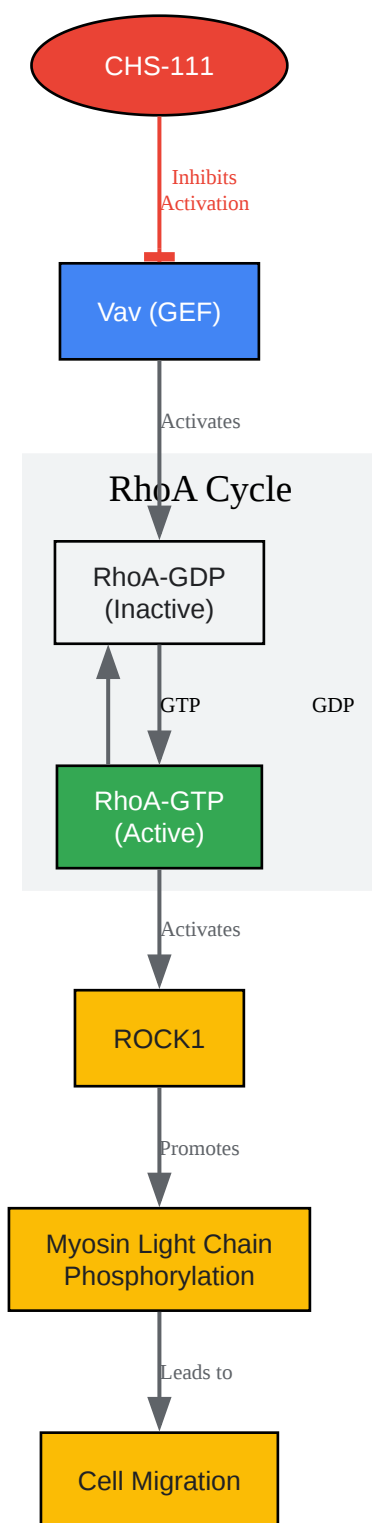
CHS-111 has been shown to interfere with the interaction of PLD1 with ADP-ribosylation factor (Arf) 6 and Ras homology (Rho) A[2][3]. It reduces the cellular levels of GTP-bound RhoA and inhibits the membrane recruitment of RhoA-associated protein kinase 1, which in turn affects downstream signaling, including myosin light chain 2 phosphorylation[2][4].

Below are Graphviz diagrams illustrating the key signaling pathways affected by **CHS-111**.



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Caption: **CHS-111** inhibits PLD1 activation by blocking Arf6/RhoA interaction.



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Caption: **CHS-111** blocks RhoA signaling by inhibiting Vav activation.

Conclusion

CHS-111 is a valuable tool for studying cellular signaling pathways involving PLD, Arf6, and RhoA. While its biological activity is documented, a significant gap exists in the public domain regarding its fundamental physicochemical properties of solubility and stability. Researchers and drug development professionals should be aware of this lack of data and may need to perform internal studies to determine these parameters for their specific applications. The provided qualitative assessment and general experimental outlines can serve as a starting point for such investigations.

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